![molecular formula C16H23NO3S B12432155 2-({4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B12432155.png)
2-({4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}formamido)-3-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylformamido}-3-methylpentanoic acid is a complex organic compound with a unique structure that includes a cyclohepta[b]thiophene ring system. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylformamido}-3-methylpentanoic acid typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of organic synthesis and process optimization would apply to scale up the production if needed .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the formamido group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the thiophene ring and the formamido group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines .
Scientific Research Applications
2-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylformamido}-3-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, although it is primarily used in research rather than clinical applications.
Industry: Limited industrial applications, mainly used in research and development settings.
Mechanism of Action
The mechanism of action of 2-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylformamido}-3-methylpentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific biological context .
Comparison with Similar Compounds
- 2-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylformamido}-3-ethylpentanoic acid
- 2-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylformamido}-3-propylpentanoic acid
Uniqueness: The uniqueness of 2-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylformamido}-3-methylpentanoic acid lies in its specific substitution pattern and the presence of the methyl group on the pentanoic acid chain. This structural feature can influence its chemical reactivity and biological activity, making it distinct from its analogs .
Properties
Molecular Formula |
C16H23NO3S |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonylamino)pentanoic acid |
InChI |
InChI=1S/C16H23NO3S/c1-3-10(2)14(16(19)20)17-15(18)13-9-11-7-5-4-6-8-12(11)21-13/h9-10,14H,3-8H2,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
DGFYSPFQNRFWPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CC2=C(S1)CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


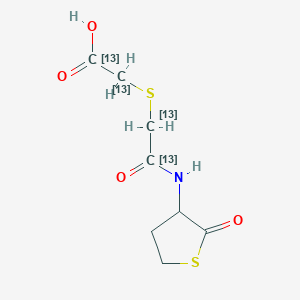

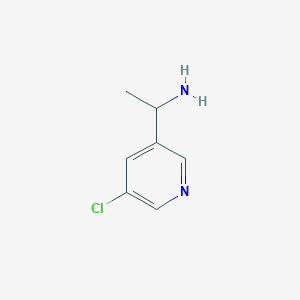


![(3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12432091.png)

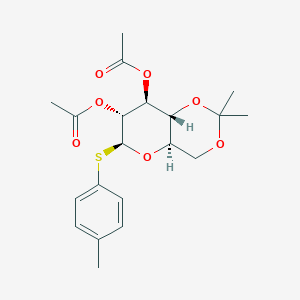

![2-[(6-Fluoropyridin-2-yl)formamido]-3-methylpentanoic acid](/img/structure/B12432104.png)
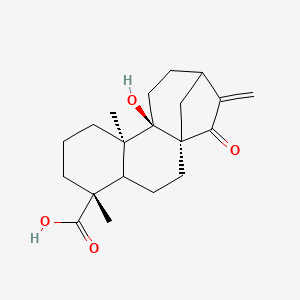
![3-(furan-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B12432114.png)
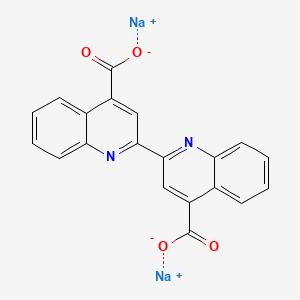
![3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxo-2-propanaminium 2,2,2-trifluoroacetate](/img/structure/B12432148.png)
